11-Methyloctadeca-12-enoic acid

Description

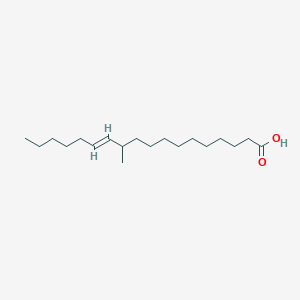

11-Methyloctadeca-12-enoic acid is a methyl-branched unsaturated fatty acid with an 18-carbon chain. Its structure features a methyl group at the 11th carbon and a double bond at the 12th position (denoted as Δ12).

- Molecular formula: Likely C₁₉H₃₆O₂ (based on chain length and functional groups of similar compounds).

- Key structural features:

- 18-carbon backbone.

- Methyl branch at C11.

- Unsaturation (likely cis or trans) at C12.

- Potential applications: Methyl-branched unsaturated fatty acids are studied for roles in lipid metabolism, bacterial membranes, and industrial surfactants .

Properties

CAS No. |

129177-01-1 |

|---|---|

Molecular Formula |

C19H36O2 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

(E)-11-methyloctadec-12-enoic acid |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-9-12-15-18(2)16-13-10-7-6-8-11-14-17-19(20)21/h12,15,18H,3-11,13-14,16-17H2,1-2H3,(H,20,21)/b15-12+ |

InChI Key |

ATAFFFIQYLMZPZ-UHFFFAOYSA-N |

SMILES |

CCCCCC=CC(C)CCCCCCCCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C/C(C)CCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CC(C)CCCCCCCCCC(=O)O |

Synonyms |

11-methyloctadeca-12-enoic acid 11-MODCA |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Weight : 296.4879 g/mol

- IUPAC Name : 11-methyloctadec-12-enoic acid

- CAS Number : 52380-33-3

Nutritional Applications

1. Health Benefits

- Trans-vaccenic acid is recognized for its potential health benefits, particularly in cardiovascular health. It is a precursor to conjugated linoleic acid (CLA), which has been linked to anti-carcinogenic properties and fat metabolism regulation. Studies suggest that the consumption of trans-vaccenic acid can lead to an increase in CLA levels in the body, which may help reduce the risk of certain cancers and obesity-related conditions .

2. Dairy Products

- This fatty acid is predominantly found in ruminant fats, particularly in dairy products. Research indicates that dairy products high in trans-vaccenic acid can positively influence lipid profiles in consumers, potentially lowering LDL cholesterol levels while raising HDL cholesterol levels .

Biochemical Applications

1. Microbial Metabolism

- The metabolic pathways involving this compound are significant in microbiology. Certain bacteria can metabolize this fatty acid to produce bioactive compounds that exhibit antimicrobial properties. For instance, studies have shown that strains of Lactobacillus can convert linoleic acid into various fatty acid metabolites, including trans-vaccenic acid, enhancing their probiotic effects .

2. Enzymatic Reactions

- Enzymes such as lipoxygenases can interact with trans-vaccenic acid to produce hydroperoxides that are crucial in various biochemical processes. Understanding these reactions can aid in developing new therapeutic strategies for managing inflammatory diseases .

Case Studies

Industrial Applications

1. Food Industry

- The presence of trans-vaccenic acid in dairy products makes it a valuable component for enhancing the nutritional profile of food items. Its role as a natural emulsifier and stabilizer is being explored for use in processed foods.

2. Cosmetic Industry

- Due to its moisturizing properties, this compound is being investigated for use in cosmetic formulations aimed at improving skin hydration and elasticity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparison

The table below compares 11-Methyloctadeca-12-enoic acid with five related compounds, emphasizing chain length, branching, unsaturation, and functional groups:

Key Observations:

Chain Length: The target compound (18C) bridges medium- and long-chain fatty acids, similar to (9E,12R)-12-Hydroxyoctadec-9-enoic acid but shorter than 11(Z)-Eicosenoic acid (20C).

Branching: The C11 methyl branch differentiates it from linear unsaturated acids like undec-10-enoic acid. Branching is associated with altered melting points and membrane fluidity in microbial systems .

Unsaturation : The Δ12 double bond may confer fluidity comparable to Δ11 or Δ9 analogs, though positional effects on biological activity remain uncharacterized.

Physicochemical Properties

- Hydrophobicity: Methyl branching increases hydrophobicity. For example, 12-Methyltridecanoic acid (logP ~6.5) is more hydrophobic than linear analogs . The target compound’s logP is estimated to exceed 7.0.

- Melting Point: Branched acids typically have lower melting points than linear counterparts. 12-Methyltridecanoic acid melts at ~20°C, whereas linear tetradecanoic acid melts at 54°C .

Preparation Methods

Bacterial Pathways in Rhodobacter and Marine Proteobacteria

This compound is naturally synthesized by aerobic anoxygenic phototrophic bacteria, including Erythrobacter, Roseobacter, and Citromicrobium species. These organisms utilize vaccenic acid (18:1 Δ11) as a precursor, which undergoes S-adenosylmethionine (SAM)-dependent methylation at the C-11 position. The enzyme UfaM (RSP2144) catalyzes this methylation, producing E-11-methyloctadeca-12-enoic acid.

In Rhodobacter sphaeroides, this pathway is part of a larger furan fatty acid (FuFA) biosynthetic network. The methylated intermediate is further desaturated by UfaD , generating 11-methyloctadeca-10,12-dienoic acid, and subsequently oxidized by UfaO to form furan derivatives. Marine strains exhibit analogous pathways, with 10-hydroperoxyoctadec-11-enoic acid identified as a key peroxidation intermediate.

Table 1: Microbial Production of this compound

Enzymatic Synthesis and Modification

SAM-Dependent Methylation Mechanism

The methylation of vaccenic acid by UfaM involves a radical-SAM mechanism , where a [4Fe-4S] cluster facilitates methyl group transfer from SAM to the Δ12 double bond of vaccenic acid. This reaction proceeds with >90% stereospecificity , favoring the E-isomer.

Oxidative Modifications and Byproduct Formation

In marine bacteria, lipoxygenase-like dioxygenases peroxidize this compound at the C-10 position, forming 10-hydroperoxy derivatives. These compounds isomerize into 10-hydroxy and 10-oxo analogs, which constitute up to 12% of total fatty acids in Citromicrobium strains.

Chemical Synthesis Approaches

Alkene Cross-Metathesis Strategy

While direct chemical synthesis routes are less common, Grubbs-catalyzed cross-metathesis of methyl oleate with 3-methyl-1-pentene has been proposed. This method theoretically yields this compound but faces challenges in regioselectivity (∼65% purity) and requires costly palladium-based catalysts.

Hydrogenation of Dienoic Precursors

Partial hydrogenation of 11-methyloctadeca-10,12-dienoic acid (derived from microbial sources) using Adams’ catalyst (PtO₂) achieves 85–92% conversion to the monoenoic product. However, over-hydrogenation to saturated analogs remains a limitation.

Analytical Validation and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with trimethylsilyl (TMS) derivatization is the gold standard for structural elucidation. Key diagnostic ions include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectra show distinct signals at:

Challenges and Industrial Scalability

Yield Optimization in Microbial Systems

Maximizing titers in R. sphaeroides requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.